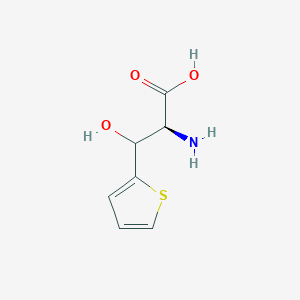
beta-(2-THIENYL)-DL-SERINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(2-THIENYL)-DL-SERINE: is a compound that belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. The compound is characterized by the presence of a thienyl group attached to the beta position of the serine molecule. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-(2-THIENYL)-DL-SERINE typically involves the introduction of the thienyl group to the serine molecule. One common method is the reaction of 2-thienylacetic acid with serine under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-(2-THIENYL)-DL-SERINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thienyl group and the amino acid structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Beta-(2-THIENYL)-DL-SERINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of beta-(2-THIENYL)-DL-SERINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as phenylalanine hydroxylase, affecting the metabolism of amino acids. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Beta-2-Thienyl-L-alanine: This compound is similar in structure but differs in the position of the thienyl group and the specific amino acid configuration.
2-Thienylacetic acid: Another related compound with a thienyl group attached to an acetic acid moiety.
Uniqueness: Beta-(2-THIENYL)-DL-SERINE is unique due to its specific structure, which combines the properties of the thienyl group with the amino acid serine. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1 |
InChI-Schlüssel |
GNUCLSFLDHLOBV-ZBHICJROSA-N |
Isomerische SMILES |
C1=CSC(=C1)C([C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CSC(=C1)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
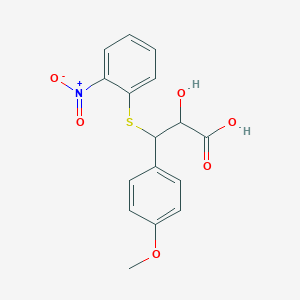
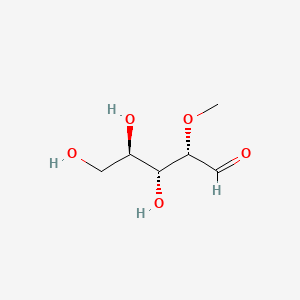
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
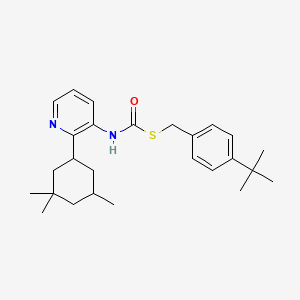
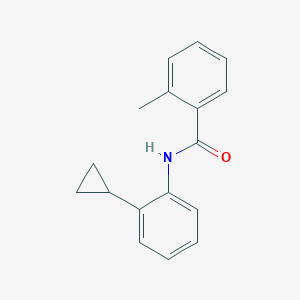
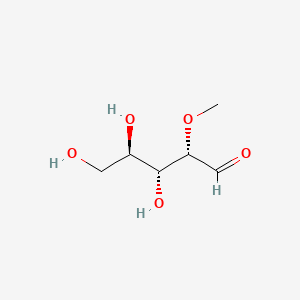

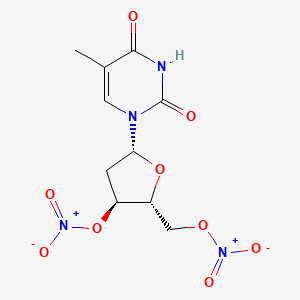
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)




